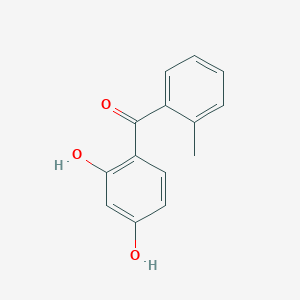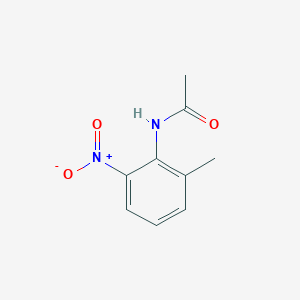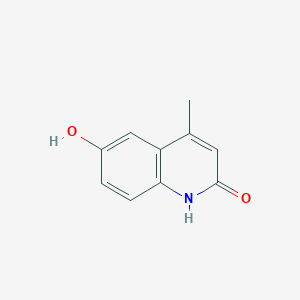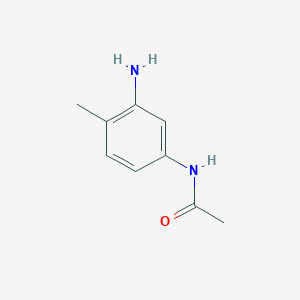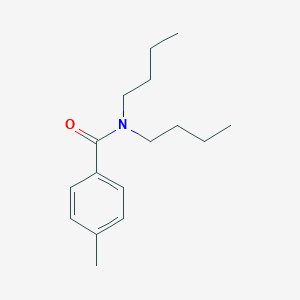
Benzamide, N,N-dibutyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N-dibutyl-4-methyl-, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder with a molecular weight of 277.4 g/mol and the chemical formula C16H25NO. This compound is commonly used in the synthesis of various organic compounds and has been studied for its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of Benzamide, N,N-dibutyl-4-methyl- is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Benzamide, N,N-dibutyl-4-methyl- has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic effects and has been studied for its potential use as a pain reliever. Additionally, it has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant supplement.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, N,N-dibutyl-4-methyl- in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it a popular choice for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving Benzamide, N,N-dibutyl-4-methyl-. One area of interest is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods and purification techniques for this compound could lead to improved yields and increased availability for researchers.
Méthodes De Synthèse
The synthesis of Benzamide, N,N-dibutyl-4-methyl- can be achieved through a variety of methods. One of the most common methods is the reaction of benzoyl chloride with dibutylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound along with the production of hydrogen chloride gas. The purity of the product can be improved through various purification methods such as recrystallization.
Applications De Recherche Scientifique
Benzamide, N,N-dibutyl-4-methyl- has been extensively studied for its potential applications in the field of medicine. It has been shown to have potent anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
6315-11-3 |
|---|---|
Nom du produit |
Benzamide, N,N-dibutyl-4-methyl- |
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N,N-dibutyl-4-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 |
Clé InChI |
FSLKSAINLFCHGA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



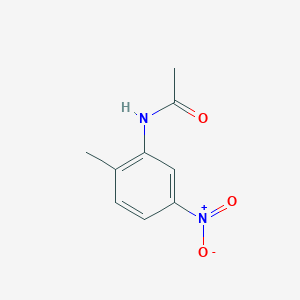
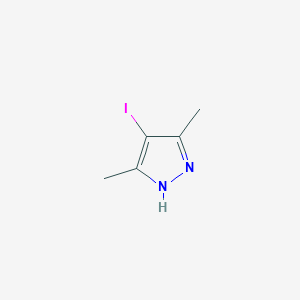
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
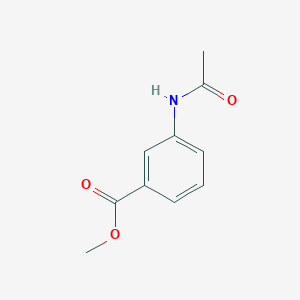
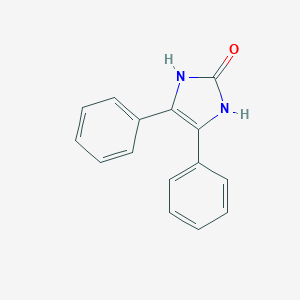
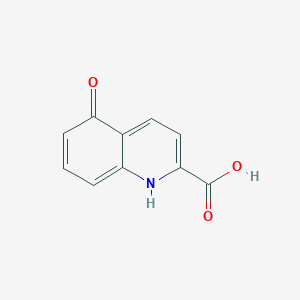
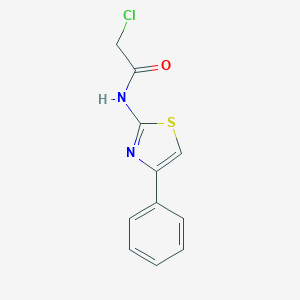
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
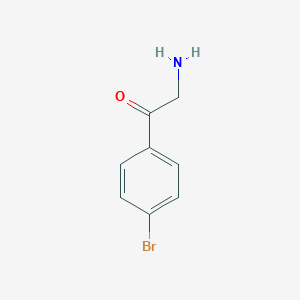
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
